2,3-diamino-5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidinone
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Overview
Description
2,3-Diamino-5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidinone is a heterocyclic compound that features a pyrimidinone core substituted with amino, bromo, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-diamino-5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidinone typically involves multi-step organic reactions. One common method starts with the bromination of a pyrimidinone precursor, followed by the introduction of amino groups through nucleophilic substitution reactions. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The exact methods may vary depending on the scale of production and the desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
2,3-Diamino-5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium alkoxides or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro derivatives, while substitution of the bromo group can produce various substituted pyrimidinones.
Scientific Research Applications
2,3-Diamino-5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,3-diamino-5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidinone involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the bromo and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,3-Diamino-5-bromo-6-methylpyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.
2,3-Diamino-5-bromo-6-chloropyrimidinone: Similar structure but with a chloro group instead of a trifluoromethyl group.
Uniqueness
2,3-Diamino-5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidinone is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical properties and biological activity. The trifluoromethyl group is known for its electron-withdrawing effects and its ability to enhance the metabolic stability of compounds, making this compound particularly valuable in medicinal chemistry.
Properties
IUPAC Name |
2,3-diamino-5-bromo-6-(trifluoromethyl)pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrF3N4O/c6-1-2(5(7,8)9)12-4(10)13(11)3(1)14/h11H2,(H2,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGUIHMFRJISAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N(C1=O)N)N)C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrF3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378791 |
Source
|
Record name | 2,3-Diamino-5-bromo-6-(trifluoromethyl)pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95095-46-8 |
Source
|
Record name | 2,3-Diamino-5-bromo-6-(trifluoromethyl)pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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